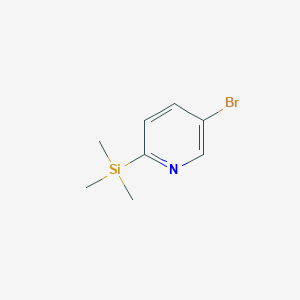
5-Bromo-2-(trimethylsilyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(trimethylsilyl)pyridine is a chemical compound with the molecular formula C8H12BrNSi . It is used in various chemical reactions and has several applications in the field of chemistry.
Synthesis Analysis
The synthesis of substituted pyridines, including 5-Bromo-2-(trimethylsilyl)pyridine, involves a ring cleavage methodology reaction. This process allows for the introduction of various functional groups to the pyridine . Another method involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-(trimethylsilyl)pyridine consists of a pyridine ring with a bromine atom at the 5th position and a trimethylsilyl group at the 2nd position .Chemical Reactions Analysis
5-Bromo-2-(trimethylsilyl)pyridine can undergo various chemical reactions. For instance, it can participate in ring cleavage reactions to introduce various functional groups to the pyridine . It can also be converted into different derivatives using whole cells of Burkholderia sp. MAK1 .Physical And Chemical Properties Analysis
5-Bromo-2-(trimethylsilyl)pyridine has a molecular weight of 230.177 Da . More detailed physical and chemical properties can be found in databases like PubChem .Applications De Recherche Scientifique
Synthesis and Molecular Structures
5-Bromo-2-(trimethylsilyl)pyridine has been utilized in the synthesis and characterization of various molecular structures. For instance, it was involved in the preparation of 2-Trimethylgermyl- and 2-trimethylstannyl-pyridine via metallation and subsequent treatment with specific reagents (Riedmiller et al., 1999). Additionally, its role in the synthesis and crystal structure of 2,5-Bis(2-pyridyl)thiophene was highlighted, demonstrating its versatility in forming complex organic compounds (Al-taweel, 2002).
Spectroscopic, Optical, and Biological Studies
5-Bromo-2-(trimethylsilyl)pyridine has been studied for its spectroscopic and optical properties. Detailed spectroscopic characterization was performed using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density functional theory (DFT) methods were employed to explore its structure and properties (Vural & Kara, 2017). Furthermore, its application in the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction was investigated, highlighting its potential in medicinal chemistry (Ahmad et al., 2017).
Catalytic and Pharmaceutical Applications
The compound has also been employed in catalytic processes, such as the deprotonative coupling of pyridines with aldehydes, emphasizing its utility in chemical synthesis (Shigeno et al., 2019). Moreover, its role in the preparation of key intermediates for pharmaceuticals, such as anticancer agents, has been documented, showcasing its significance in drug development (Song et al., 2004).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(5-bromopyridin-2-yl)-trimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrNSi/c1-11(2,3)8-5-4-7(9)6-10-8/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBFMBYDNYNGEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=NC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20467277 |
Source


|
| Record name | 5-Bromo-2-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(trimethylsilyl)pyridine | |
CAS RN |
291312-74-8 |
Source


|
| Record name | 5-Bromo-2-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

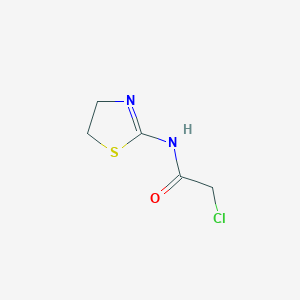
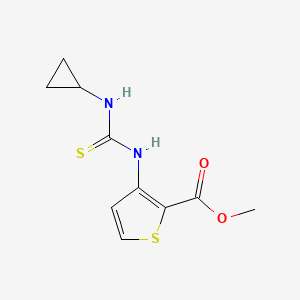
![2-({2-[4-(Benzylamino)-4-oxobutanoyl]hydrazino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1364936.png)
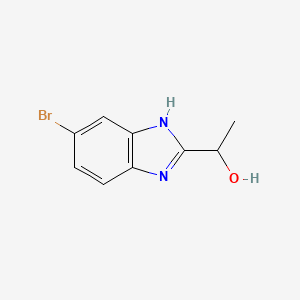
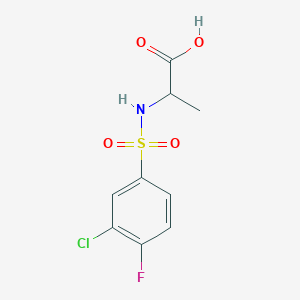
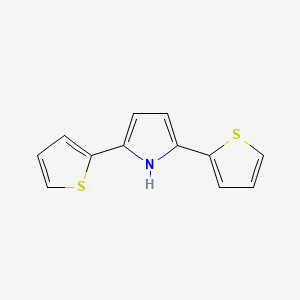
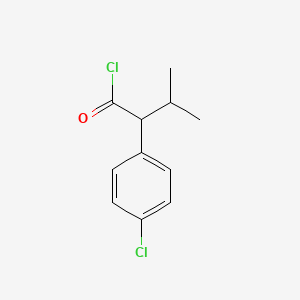
![2-{[2-(2-Nitrobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B1364948.png)
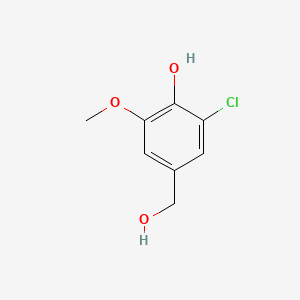


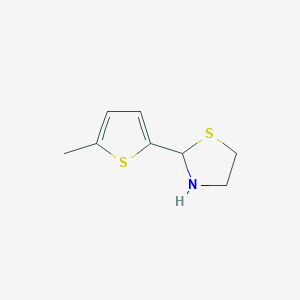
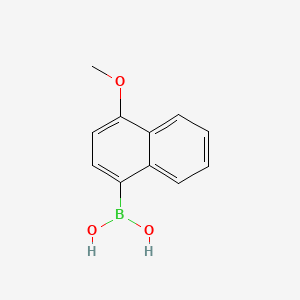
![2-[1-[(2,3-Difluorophenyl)methyl]piperazin-2-yl]ethanol](/img/structure/B1364963.png)